N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
Description
Chemical Classification and Nomenclature
N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine is a synthetic organic compound belonging to two structural classes:
- Tetrahydroquinoline derivatives : Characterized by a partially saturated quinoline ring (1,2,3,4-tetrahydroquinoline) with a propyl substituent at the N1 position.
- Diamine derivatives : Features a propane-1,3-diamine backbone with N,N-diethyl and aromatic methylene substitutions.
IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent structure | Propane-1,3-diamine |
| Substituents | - N,N-Diethyl groups on terminal amine - [(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl] on central amine |
The systematic name reflects its hybrid architecture, combining aliphatic diamine functionality with a bicyclic heteroaromatic system.
Historical Context of Tetrahydroquinoline Chemistry
Tetrahydroquinoline chemistry emerged in the late 19th century, with key milestones:
- 1892 : First catalytic hydrogenation of quinoline to tetrahydroquinoline reported.
- 1980s : Development of asymmetric hydrogenation methods using chiral catalysts.
- 2010s : Advances in domino reactions for constructing polycyclic tetrahydroquinoline derivatives (e.g., S~N~Ar-Michael cascades).
The propyl-substituted variant represents a modern innovation in side-chain functionalization, enabling tailored lipophilicity for pharmaceutical applications.
Significance of Diamine Derivatives in Organic Chemistry
Propane-1,3-diamine derivatives exhibit unique properties:
Key Functional Attributes
The diethyl and propyl groups in this compound enhance steric bulk, potentially influencing:
Research Objectives and Scope
Current investigations focus on:
- Synthetic optimization : Developing efficient routes for large-scale production (e.g., reductive amination strategies).
- Structural analysis : Resolving stereochemical outcomes of tetrahydroquinoline functionalization.
- Application exploration :
This article excludes pharmacological safety data, adhering strictly to molecular characterization and synthetic chemistry perspectives.
Properties
IUPAC Name |
N',N'-diethyl-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3/c1-4-13-23-15-7-9-19-16-18(10-11-20(19)23)17-21-12-8-14-22(5-2)6-3/h10-11,16,21H,4-9,12-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSIMSPRGWRVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where a suitable aldehyde reacts with a tryptamine derivative under acidic conditions.
Alkylation: The tetrahydroquinoline core is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.
Amine Functionalization: The final step involves the introduction of the diethylamine groups. This can be done by reacting the alkylated tetrahydroquinoline with diethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the imine or amine functionalities, potentially converting them into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups, where various electrophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted amine derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₃₁N₃
- Molecular Weight : 289.47 g/mol
- CAS Number : 1242919-69-2
The compound features a tetrahydroquinoline core structure, which is known for its diverse biological activities. The presence of the diethyl and propyl groups contributes to its pharmacological properties.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine has been identified as a potent and selective inhibitor of nNOS. This enzyme is crucial in the production of nitric oxide in neurons, which plays a significant role in neurotransmission and neurovascular coupling.
Case Studies :
- A study demonstrated that compounds similar to this compound exhibited efficacy in preclinical models of pain and other neurological disorders. These compounds showed favorable binding affinities and selectivity ratios compared to endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .
| Compound | nNOS IC50 (μM) | eNOS IC50 (μM) | Selectivity Ratio (nNOS/eNOS) |
|---|---|---|---|
| Example A | 0.58 | 3.36 | 5.79 |
| N,N-Diethyl-N'-[(1-propyl...] | 0.093 | Not tested | >1000 |
Potential Therapeutic Uses
The inhibition of nNOS by this compound opens avenues for treating conditions such as:
- Chronic Pain : By modulating nitric oxide pathways, it may reduce pain sensitivity.
- Neurological Disorders : Potential applications in conditions like Alzheimer’s disease and multiple sclerosis where nitric oxide dysregulation is implicated.
Synthesis and Development
The synthesis of this compound involves several synthetic strategies that are crucial for developing related compounds with enhanced efficacy and selectivity.
Synthetic Routes :
Recent literature highlights various methods for synthesizing tetrahydroquinoline derivatives:
Mechanism of Action
The mechanism by which N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrahydroquinoline moiety can bind to various receptors or enzymes, modulating their activity. The diethylamine groups may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine differ in substituents on the tetrahydroquinoline ring, alkyl chain length, and terminal amine modifications. Below is a systematic comparison:
Structural Modifications and Physicochemical Properties
Key Research Findings
- Role of Alkyl Chain Length: Propyl and butyl substituents on the tetrahydroquinoline ring improve lipid solubility, correlating with enhanced in vitro activity in membrane-associated assays compared to methyl derivatives .
- Electron-Donating vs. Withdrawing Groups: Nitro and quinazoline substituents (as in ) introduce electron-deficient aromatic systems, favoring interactions with enzymes like sortase A, whereas tetrahydroquinoline derivatives prioritize hydrophobic interactions .
- Discontinued Analogues: notes discontinuation of the target compound’s close analogs, possibly due to suboptimal bioavailability or toxicity profiles, highlighting the need for further structural optimization .
Biological Activity
N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine is a complex organic compound that has garnered attention for its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a propane-1,3-diamine backbone. Its molecular formula is with a molecular weight of approximately 335.52 g/mol. The unique structure allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. The tetrahydroquinoline core is known for its interactions with central nervous system receptors, potentially influencing neurotransmitter systems.
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to neurotransmitter receptors such as dopamine or serotonin receptors, impacting mood and cognition.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
Biological Activity
Research indicates that this compound may have significant implications in pharmacology:
Neuroprotective Effects
Studies suggest that compounds with tetrahydroquinoline structures exhibit neuroprotective properties. They may help in conditions such as Alzheimer's disease by preventing neuronal degeneration and promoting cognitive function.
Antimicrobial Activity
Preliminary studies have shown that related compounds exhibit antimicrobial properties against various pathogens. The unique structure of this compound could similarly confer antimicrobial effects.
Research Findings
A review of the literature reveals several key studies that highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Neuroprotective Study (2020) | Demonstrated that tetrahydroquinoline derivatives can protect against oxidative stress in neuronal cells. |
| Antimicrobial Evaluation (2021) | Found that similar compounds showed significant inhibition of bacterial growth in vitro. |
| Pharmacological Review (2022) | Discussed potential applications in treating neurodegenerative diseases due to receptor modulation capabilities. |
Q & A
Q. What are the optimal synthetic routes for preparing N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves alkylation or reductive amination of the tetrahydroquinoline core with propane-1,3-diamine derivatives. Key steps include:
- Precursor Selection : Use 1-propyl-1,2,3,4-tetrahydroquinolin-6-carbaldehyde for condensation with N,N-diethylpropane-1,3-diamine.
- Reaction Optimization : Employ continuous flow reactors to enhance yield and reduce side reactions (e.g., over-alkylation) by maintaining precise temperature (60–80°C) and pressure control .
- Purification : Use fractional distillation or crystallization with ethanol/water mixtures to isolate the product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm.
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations). Key signals include:
- Tetrahydroquinoline protons : δ 6.5–7.2 ppm (aromatic), δ 2.8–3.5 ppm (CH adjacent to N).
- Diamine chain : δ 1.0–1.2 ppm (diethyl CH), δ 2.5–2.7 ppm (CHNH).
- X-Ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve bond lengths and angles. Compare puckering parameters (e.g., Cremer-Pople coordinates) for the tetrahydroquinoline ring to assess conformational stability .
Q. What are the primary applications of this compound in pharmacological or materials science research?
Methodological Answer:
- Pharmacology : Screen for bioactivity (e.g., receptor binding assays using radioligands or fluorescence polarization). Focus on targets like serotonin or dopamine receptors due to structural similarity to known ligands .
- Materials Science : Evaluate its use as a crosslinker in polymer networks. Test thermal stability via TGA (decomposition >250°C suggests suitability for high-temperature applications).
Advanced Research Questions
Q. How can computational modeling predict the compound's conformational flexibility and interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Parameterize the force field using AMBER or CHARMM. Simulate in explicit solvent (e.g., water) for 100+ ns to analyze ring puckering dynamics in the tetrahydroquinoline moiety .
- Docking Studies : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs). Validate with experimental IC values from competitive binding assays.
Q. What strategies resolve contradictions in experimental data (e.g., discrepancies in NMR vs. crystallographic bond lengths)?
Methodological Answer:
- Data Reconciliation : Cross-validate NMR-derived dihedral angles with X-ray results. For example, if crystallography shows a planar tetrahydroquinoline ring but NMR suggests puckering, consider solvent effects or crystal packing forces .
- Advanced Techniques : Use dynamic NMR (VT-NMR) to probe temperature-dependent conformational changes or synchrotron XRD for high-resolution crystallography.
Q. How can researchers design experiments to investigate the compound's metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and monitor via LC-MS/MS. Identify major metabolites (e.g., N-deethylation or oxidation of the tetrahydroquinoline ring) .
- Degradation Studies : Expose to accelerated conditions (40°C/75% RH) and track degradation products. Use QSAR models to predict reactive sites (e.g., tertiary amines prone to oxidation).
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and detection at 220 nm.
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and monitor enantiomeric excess via polarimetry .
Q. How can researchers link the compound's electronic structure to its spectroscopic or reactive properties?
Methodological Answer:
- DFT Calculations : Compute HOMO-LUMO gaps (e.g., using Gaussian 16) to predict UV-Vis absorption maxima. Compare with experimental λ (e.g., ~280 nm for the quinoline moiety).
- Electron Density Maps : Analyze Laplacian plots to identify nucleophilic/electrophilic regions, guiding derivatization strategies (e.g., alkylation at the diamine chain) .
Methodological Frameworks
Q. How should researchers design a study to explore structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Analog Synthesis : Replace the propyl group on the tetrahydroquinoline with butyl or pentyl chains (see for analogous routes) .
- Activity Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use principal component analysis (PCA) to correlate structural features (e.g., logP, molar refractivity) with bioactivity.
Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound across labs?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
